S,S-Diphenylsulfilimine

Übersicht

Beschreibung

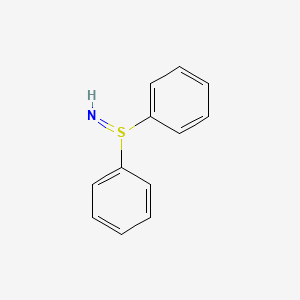

S,S-Diphenylsulfilimine is a chemical compound with the molecular formula (C6H5)2S=NH · H2O. It is known for its versatility as a synthetic tool in organic chemistry. The compound is characterized by the presence of a sulfur-to-nitrogen bond, which is often represented as a double bond (S=N). This bond is crucial for the compound’s reactivity and applications in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: S,S-Diphenylsulfilimine can be synthesized through the oxidation of thioethers with electrophilic amine reagents, such as chloramine-T, in the presence of a base. The general reaction is as follows:

R2S+ClNHTs→R2S=NTs+HCl

An alternative route involves the reaction of electrophilic sulfur compounds with amines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically prepared in laboratory settings for research and development purposes. The synthesis involves standard organic chemistry techniques and reagents .

Analyse Chemischer Reaktionen

Reaction Mechanism

The reaction of S,S-diphenylsulfilimine with aryl halides proceeds via a nucleophilic aromatic substitution (NAS) pathway . Key findings from kinetic studies include:

-

NAS Characteristics : The reaction is typical for NAS, requiring electron-deficient aromatic rings (e.g., nitro-substituted benzene or pyridine derivatives) to activate the leaving group (halide) .

-

Absence of Base Catalysis : Unlike many NAS reactions, no measurable base catalysis is observed, indicating the sulfilimine acts directly as the nucleophile .

-

Ylid Contribution : The high reactivity of this compound is attributed to resonance stabilization involving a ylid structure (S⁻–N⁺), which enhances nucleophilicity .

Kinetics and Substrate Reactivity

Experimental data for reactions with various aryl halides reveal:

| Substrate | Rate Constant (M⁻¹s⁻¹) | Activation Parameters |

|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | 2.3 × 10⁻⁴ (30°C) | Eₐ = 72.6 kJ/mol |

| 1-Chloro-2,4-dinitrobenzene | 1.5 × 10⁻⁴ (30°C) | Eₐ = 73.4 kJ/mol |

| 2-Chloro-3-nitropyridine | 4.8 × 10⁻⁴ (30°C) | ΔS‡ = -84.9 J/K·mol |

| 2-Chloro-5-nitropyridine | 1.6 × 10⁻⁴ (30°C) | ΔH‡ = 75.3 kJ/mol |

| 2-Chloro-3,5-dinitropyridine | 3.4 × 10⁻⁴ (30°C) | ΔG‡ = 93.5 kJ/mol |

Key Observations :

-

Halogen Dependence : Fluorine substitution increases reactivity compared to chlorine, likely due to weaker C–F bonds .

-

Nitro Group Effects : Para- and meta-nitro groups enhance aromatic ring activation, accelerating substitution .

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor reaction rates due to stabilization of the transition state .

Wissenschaftliche Forschungsanwendungen

S,S-Diphenylsulfilimine is a sulfur-stabilized aza-ylide with diverse reactivity, finding use as a synthetic tool in organic chemistry and biology . It has been implicated in the stabilization of collagen IV networks and is a key component in creating chiral compounds .

Scientific Research Applications

*S,S-*Diphenylsulfilimine is used in:

- ** synthesizing N-Aryl-S,S-diphenylsulfilimines** Some N-aryl-*S,S-*diphenylsulfilimines, many of which are novel compounds, are prepared and characterized using a method based on the nucleophilic attack of diphenylsulfilimine on activated aryl halides, especially polyhalogenated heterocyclic aromatic compounds .

- Construction of C-chiral allylic sulfilimines *S,S-*Diphenylsulfilimine is used in the enantioselective construction of C-chiral allylic sulfilimines via iridium-catalyzed allylic amination .

- Synthesis of primary allylic amines *S,S-*Diphenylsulfilimine can be used as an ammonia equivalent which is cleaved with acid to afford the enantiomerically enriched primary amine hydrochloride salt .

- Bioconjugation *S,S-*Diphenylsulfilimine can be used for derivatization of peptides and proteins, potentially endowing them with novel features . It can be installed on opioid receptor agonists such as endomorphin-1 and met-enkephalin .

Reaction Kinetics and Mechanism

The reaction of *S,S-*diphenylsulfilimine with substrates such as 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2-chloro-3,5-dinitropyridine has been studied to determine stoichiometry, rate constants, and reaction order . The reaction proceeds via nucleophilic aromatic substitution without measurable base catalysis. The high reactivity of the sulfilimine reagent is attributed to the ylid form's contribution to the overall structure .

Enantioselective Construction

*S,S-*Diphenylsulfilimine is used in iridium-catalyzed allylic amination reactions to create C-chiral allylic sulfilimines . This method is applicable to aryl-, alkyl-, and alkenyl-substituted sulfilimines . The combination of allylic amination with in situ deprotection of the sulfilimine allows for the direct formation of primary allylic amines .

Role in Biological Systems

Sulfilimines have gained attention due to the discovery of the S=N bond in the collagen IV network, which plays a role in stabilizing basement membranes . This has led to the development of biomolecule-compatible methods for constructing sulfilimines for use in peptide and protein modification .

Other applications

Wirkmechanismus

The mechanism of action of S,S-Diphenylsulfilimine involves its high reactivity as a nucleophilic reagent. The sulfur-to-nitrogen bond (S=N) plays a crucial role in its reactivity. The compound participates in nucleophilic aromatic substitution reactions without measurable base catalysis. The high reactivity is attributed to the contribution of the ylid form to the overall structure .

Vergleich Mit ähnlichen Verbindungen

Sulfoximines: These compounds contain a sulfur-to-nitrogen bond similar to sulfilimines but with different oxidation states and reactivity.

Thioethers: These compounds are precursors to sulfilimines and have a sulfur-to-carbon bond instead of a sulfur-to-nitrogen bond.

Uniqueness: S,S-Diphenylsulfilimine is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in nucleophilic aromatic substitution and amination reactions makes it a valuable reagent in organic synthesis .

Biologische Aktivität

S,S-Diphenylsulfilimine is a sulfur-containing compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by the presence of a sulfilimine functional group, which features a sulfur-nitrogen bond. This unique structure contributes to its reactivity and potential biological applications. The compound participates in nucleophilic aromatic substitution reactions, demonstrating high reactivity due to the stabilization provided by the ylid form of the sulfilimine .

Reaction Kinetics

Research indicates that this compound reacts with various aryl halides through a typical nucleophilic aromatic substitution mechanism. The kinetics of these reactions have been studied extensively, revealing significant insights into the rate constants and reaction orders . The Arrhenius parameters suggest that the compound's reactivity can be influenced by solvent effects, which are crucial for optimizing reaction conditions in synthetic applications.

Biological Applications

This compound has shown promise in several biological contexts:

- Bioconjugation : The compound's ability to form stable bonds with biomolecules has been utilized in bioconjugation strategies, allowing for the modification of proteins and peptides. This application is particularly relevant in drug development and therapeutic interventions .

- Chiral Synthesis : The compound serves as a precursor for enantioselective synthesis of chiral primary allylic amines via iridium-catalyzed allylic amination reactions. This process not only enhances the efficiency of synthesizing chiral compounds but also expands the toolbox for asymmetric synthesis in medicinal chemistry .

Case Study 1: Enantioselective Allylic Amination

A study demonstrated the use of this compound in a highly regio- and enantioselective iridium-catalyzed allylic amination reaction. The process yielded enantiomerically enriched sulfilimines with excellent selectivity, showcasing the compound's utility in synthesizing complex organic molecules .

| Reaction | Yield (%) | Enantioselectivity (ee) |

|---|---|---|

| Allylic amination with aryl boronic acids | 81% | 99% |

Case Study 2: Bioconjugation Applications

Research highlighted the successful application of this compound in bioconjugation methods for tagging proteins. The mild reaction conditions allowed for effective modifications without compromising protein integrity, making it a valuable tool in biochemical research .

Eigenschaften

IUPAC Name |

imino(diphenyl)-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXXWUCMDYEREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313978 | |

| Record name | S,S-Diphenylsulfilimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36744-90-8 | |

| Record name | S,S-Diphenylsulfilimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36744-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S,S-Diphenylsulphimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036744908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-Diphenylsulfilimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S-diphenylsulphimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.